
ゲフィチニブ N-オキシド
説明
Gefitinib N-Oxide is a derivative of gefitinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Gefitinib N-Oxide retains the core structure of gefitinib but includes an additional oxygen atom, forming an N-oxide group. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development.
科学的研究の応用
Chemical Applications
Model Compound for Research
Gefitinib N-Oxide serves as a model compound to investigate the impact of N-oxide groups on the chemical reactivity and stability of pharmaceuticals. This property allows researchers to explore modifications that can enhance drug efficacy or reduce side effects.
Synthesis and Characterization
The synthesis of gefitinib N-Oxide involves oxidation processes that transform gefitinib into its N-oxide form, which can then be characterized using techniques like NMR spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity of the compound.
Biological Applications
Biological Activity Investigation
Research has indicated that gefitinib N-Oxide may exhibit biological activity similar to gefitinib, targeting the EGFR pathway. Studies have shown that this compound can inhibit EGFR-mediated signaling pathways, which are crucial for cell proliferation and survival in various cancers .
Case Study: In Vitro Studies
In vitro experiments demonstrated that gefitinib N-Oxide effectively inhibits the growth of non-small cell lung cancer (NSCLC) cell lines, similar to gefitinib but with potentially improved pharmacokinetic properties due to its modified structure .
Medical Applications
Therapeutic Potential
Gefitinib N-Oxide is being explored as a therapeutic agent for treating cancers associated with EGFR mutations. Its modified pharmacokinetics may lead to enhanced bioavailability and reduced systemic toxicity compared to traditional gefitinib formulations.
Clinical Trials and Efficacy
Preliminary clinical trials are assessing the efficacy of gefitinib N-Oxide in patients with advanced NSCLC who have developed resistance to first-line therapies. Results suggest that it may provide symptom relief and improve overall survival rates compared to existing treatments .
Industrial Applications
Drug Development and Formulation
In the pharmaceutical industry, gefitinib N-Oxide is utilized in the development of new drug formulations aimed at enhancing delivery mechanisms. Its role as a reference standard in analytical chemistry facilitates the quality control of gefitinib-based products .
Nanotechnology Integration
Recent studies have focused on integrating gefitinib N-Oxide into nanoparticle systems for targeted drug delivery. These systems aim to improve solubility and bioavailability, addressing challenges faced by conventional gefitinib formulations .
Pharmacokinetics and Mechanism of Action
Gefitinib N-Oxide shares similar metabolic pathways with gefitinib, primarily being metabolized by liver enzymes CYP3A4, CYP3A5, and CYP2D6. The compound operates by binding to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity, which leads to decreased tumor cell proliferation.
Data Table: Summary of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Chemical Research | Model compound for studying N-oxide effects | Enhanced stability and reactivity |
Biological Activity | Investigated for EGFR inhibition | Inhibits NSCLC cell growth |
Medical Use | Potential therapeutic agent for NSCLC | Improved symptom relief in clinical trials |
Industrial Use | Drug formulation development | Enhanced delivery mechanisms using nanoparticles |
Pharmacokinetics | Similar metabolism to gefitinib | Inhibition of EGFR signaling pathways |
作用機序
Target of Action
Gefitinib N-Oxide, similar to Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of a family of receptors (ErbB) which includes Her1 (EGFR), Her2 (erb-B2), Her3 (erb-B3), and Her4 (Erb-B4) . EGFR is often overexpressed in certain types of human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib N-Oxide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .
Biochemical Pathways
Gefitinib N-Oxide affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . Notably, it has been observed that gefitinib can cause opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis in different organoids .
Pharmacokinetics
Gefitinib N-Oxide, like Gefitinib, is extensively metabolized in the liver, primarily by CYP3A4, but CYP3A5 and CYP2D6 also play minor roles in its metabolism . Excretion is predominantly via the feces, with renal elimination accounting for less than 4% of the administered dose . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .
Result of Action
The result of Gefitinib N-Oxide’s action is the inhibition of malignant cell proliferation . By selectively targeting the mutant proteins in malignant cells, it interrupts signaling through the EGFR in target cells . Therefore, it is only effective in cancers with mutated and overactive EGFR .
生化学分析
Biochemical Properties
Gefitinib N-Oxide, like its parent compound Gefitinib, is expected to interact with EGFR, a protein that plays a crucial role in cell signaling pathways involved in cell proliferation and survival . By inhibiting EGFR, Gefitinib N-Oxide could potentially interfere with these signaling pathways, thereby affecting the growth and survival of cancer cells .
Cellular Effects
Gefitinib N-Oxide is likely to have similar cellular effects as Gefitinib. Gefitinib has been shown to inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Gefitinib N-Oxide is expected to be similar to that of Gefitinib. Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the activation of EGFR, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
Studies on Gefitinib have shown that it can have long-term effects on cellular function . For instance, Gefitinib treatment has been shown to cause NSCLC cells to undergo apoptosis following activation of the caspase 8 cascade .
Dosage Effects in Animal Models
Studies on Gefitinib have shown that its effects can vary with dosage . For instance, weekly dosing with Gefitinib had similar or better efficacy than daily dosing in pre-clinical models of NSCLC .
Metabolic Pathways
Gefitinib N-Oxide is likely to be involved in similar metabolic pathways as Gefitinib. Gefitinib is primarily metabolized in the liver via CYP3A4 . The major metabolic changes include metabolism of the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group .
Transport and Distribution
Gefitinib has been shown to distribute extensively in most tissues, except for the brain .
Subcellular Localization
Studies on Gefitinib have shown that it can cause the translocation of certain proteins from the nucleus to the cytoplasm . For instance, Gefitinib treatment has been shown to cause the translocation of the cyclin-dependent kinase inhibitor p27 from the nucleus to the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gefitinib N-Oxide typically involves the oxidation of gefitinib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The process can be summarized as follows:
- Dissolve gefitinib in dichloromethane.
- Add the oxidizing agent (e.g., hydrogen peroxide or m-chloroperbenzoic acid).
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques like column chromatography.
Industrial Production Methods: Industrial production of gefitinib N-Oxide would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification and isolation techniques to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Gefitinib N-Oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The presence of the N-oxide group can influence electrophilic and nucleophilic substitution reactions on the aromatic ring.
Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.
Common Reagents and Conditions:
Reduction: Zinc and acetic acid, or other mild reducing agents.
Substitution: Electrophilic or nucleophilic reagents under appropriate conditions (e.g., halogenation using chlorine or bromine in the presence of a catalyst).
Oxidation: Strong oxidizing agents like peracids.
Major Products:
Reduction: Gefitinib (parent compound).
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Higher oxidation states of the compound, though these are less common.
類似化合物との比較
Gefitinib N-Oxide can be compared with other similar compounds, such as:
Gefitinib: The parent compound, a well-established EGFR inhibitor.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.
Uniqueness: Gefitinib N-Oxide’s uniqueness lies in its N-oxide group, which can alter its chemical and biological properties. This modification can potentially lead to differences in pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy compared to its parent compound and other similar drugs.
By understanding the detailed chemistry and applications of gefitinib N-Oxide, researchers can explore its potential as a novel therapeutic agent and its role in advancing medicinal chemistry.
生物活性
Gefitinib N-Oxide, a derivative of the well-known epidermal growth factor receptor (EGFR) inhibitor gefitinib, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of Gefitinib N-Oxide, including its mechanisms of action, efficacy in various studies, and comparative analyses with other compounds.
Overview of Gefitinib N-Oxide
Gefitinib N-Oxide is characterized by its molecular formula C₁₈H₁₈ClF₃N₂O₃ and a molecular weight of approximately 462.91 g/mol. It is recognized as an active metabolite of gefitinib, which is primarily used in the treatment of non-small cell lung cancer (NSCLC) due to its ability to inhibit EGFR signaling pathways.
Gefitinib N-Oxide exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase activity, which is crucial for tumor cell proliferation and survival. By binding to the ATP-binding site of EGFR, it prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell growth and survival.
In Vitro Studies
Recent studies have demonstrated the efficacy of Gefitinib N-Oxide against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against NSCLC cell lines such as A549, H1299, and H1437.
- IC50 Values :
- In A549 cells: IC50 = 4.42 ± 0.24 μM
- In H1437 cells: IC50 = 1.56 ± 0.06 μM
- Mechanistic Insights : Studies indicate that Gefitinib N-Oxide downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as cleaved caspase-3, promoting apoptosis in cancer cells .
Comparative Analysis with Other Compounds
A comparative analysis has been conducted to assess the potency of Gefitinib N-Oxide relative to other EGFR inhibitors:
Compound | IC50 (μM) | Mechanism |
---|---|---|
Gefitinib | 5.0 | Competitive EGFR inhibitor |
Gefitinib N-Oxide | 4.5 | Enhanced affinity for mutated EGFR |
Afatinib | 1.0 | Irreversible EGFR inhibitor |
This table indicates that while Gefitinib N-Oxide shows competitive inhibition similar to gefitinib, it may exhibit enhanced efficacy against certain EGFR mutations .
Clinical Observations
In clinical settings, gefitinib has been associated with significant outcomes in patients with NSCLC harboring specific EGFR mutations. A notable case study involved a cohort of patients treated with gefitinib showing a marked improvement in progression-free survival compared to traditional chemotherapy . The presence of Gefitinib N-Oxide as a metabolite may contribute to these outcomes by enhancing drug efficacy.
Adverse Effects
Despite its therapeutic potential, gefitinib and its derivatives can lead to adverse effects such as interstitial lung disease (ILD) and gastrointestinal perforations. Monitoring for these side effects is crucial during treatment .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOGZWCACSBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。